2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,3-dimethylphenyl)acetamide
Description
The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,3-dimethylphenyl)acetamide features a quinazolinone core substituted with a chloro group at position 6 and a phenyl group at position 4. The acetamide moiety is linked to a 2,3-dimethylphenyl group. Quinazolinones are well-documented in medicinal chemistry for their roles as kinase inhibitors, antimicrobial agents, and anticancer compounds due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-15-7-6-10-20(16(15)2)26-22(29)14-28-21-12-11-18(25)13-19(21)23(27-24(28)30)17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGCQIOGBMXKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,3-dimethylphenyl)acetamide is a member of the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound has a complex structure that contributes to its biological properties. Below are the key chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H21ClN2O2 |
| Molecular Weight | 404.88 g/mol |
| IUPAC Name | This compound |
| InChI Key | BPAGTJSBYVQURR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit various enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been identified:
- Kinase Inhibition : Quinazoline derivatives are known to act as kinase inhibitors, which play a crucial role in cancer progression and cell proliferation. The compound's structure suggests it may target specific kinases involved in tumor growth.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
- Anticancer Properties : Research has shown that similar compounds exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer activity .
Biological Activity Studies
Recent studies have focused on evaluating the biological activity of this compound through various assays:
Anticancer Activity
A study evaluated the cytotoxic effects of the compound against several cancer cell lines using MTT assays. The results indicated significant cell growth inhibition at micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These findings suggest that the compound could be developed as a potential anticancer agent.
Antimicrobial Assays
The antimicrobial efficacy was assessed using disc diffusion methods against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 14 |
The results indicate moderate antimicrobial activity, warranting further investigation into its mechanism and efficacy.
Case Studies
Several case studies have highlighted the potential therapeutic applications of quinazoline derivatives similar to this compound:
- Case Study on Anticancer Effects : A clinical trial involving quinazoline derivatives demonstrated a reduction in tumor size in patients with advanced-stage cancers .
- Case Study on Antimicrobial Treatments : Research has shown that quinazoline derivatives can enhance the efficacy of existing antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The target compound belongs to a broader class of acetamide- and benzamide-containing heterocycles. Key structural analogs and their differentiating features include:
a) 2-((2,3-Dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide (Compound 12, )
- Structure: Benzamide scaffold with a 2,3-dimethylphenylamino group and a 4-sulfamoylphenyl substituent.
- Key Differences: Replaces the quinazolinone core with a benzamide, introducing a sulfonamide group. This modification enhances hydrogen-bonding capacity, which is critical for urease inhibition .
b) N-(2-(2-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d, )
- Structure: Thioacetamide-linked quinazolinone with a 4-fluorophenyl group and a thiazolidinone ring.
- Key Differences : Incorporates a thioether bridge and fluorophenyl substituent, which may alter electronic properties and metabolic stability compared to the target compound’s chloro-phenyl group .
c) 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide ()
- Structure : Chloro-substituted acetamide with isopropyl and 2,3-dimethylphenyl groups.
- Key Differences: Lacks the quinazolinone ring; instead, it is a simpler acetamide derivative used as a herbicide. The isopropyl group increases hydrophobicity, favoring agrochemical applications .
Physicochemical Properties
Melting points and solubility are influenced by substituents and hydrogen-bonding capacity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
